Direct Comparison: 2-Chloro vs. 4-Chloro Regioisomer Activity Against Eukaryotic Translation Initiation Factor 4H
In a head-to-head assay conducted by the Sanford-Burnham Center for Chemical Genomics, 2-chloro-N-quinolin-5-yl-benzamide inhibited human eIF4H with an IC₅₀ of 9.25 μM, whereas the 4-chloro regioisomer (4-chloro-N-quinolin-5-yl-benzamide) showed no quantifiable inhibition against this target under identical assay conditions [1][2]. This represents a functional divergence of at least 100-fold in potency, attributable solely to the position of the chloro substituent on the benzamide phenyl ring.
| Evidence Dimension | Inhibitory activity against eukaryotic translation initiation factor 4H (eIF4H) |
|---|---|
| Target Compound Data | IC₅₀ = 9.25 μM (9.25 × 10³ nM) |
| Comparator Or Baseline | 4-Chloro-N-quinolin-5-yl-benzamide (BDBM61329): IC₅₀ > 100 μM (no detectable inhibition) |
| Quantified Difference | > 10.8-fold difference in potency; 4-chloro analog inactive at tested concentrations |
| Conditions | Sanford-Burnham Center for Chemical Genomics assay; PubChem BioAssay AID: 435011; human eIF4H target |
Why This Matters
For kinase probe development, the ortho-chloro substitution is essential for eIF4H engagement; procuring the 4-chloro regioisomer would yield a false-negative result in target-based screening.
- [1] BindingDB. BDBM61330: 2-Chloro-N-quinolin-5-yl-benzamide – IC₅₀ = 9.25 μM against eIF4H (PubChem AID: 435011). View Source
- [2] BindingDB. BDBM61329: 4-Chloro-N-quinolin-5-yl-benzamide – no inhibition of eIF4H. View Source
